![molecular formula C12H19NO4 B14605186 {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid CAS No. 60950-68-7](/img/structure/B14605186.png)
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a methoxyimino group and a butoxyacetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the butoxyacetic acid moiety via an esterification or etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxyimino group to an amine or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds or engage in other interactions with enzymes or receptors, modulating their activity. The cyclopentene ring provides structural rigidity, while the butoxyacetic acid moiety can participate in additional interactions, enhancing the compound’s overall effect .
Comparación Con Compuestos Similares
Similar Compounds
4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the acetic acid moiety.
Acetic acid, [4-[5-(methoxyimino)-1-cyclopenten-1-yl]butoxy]: Another closely related compound with slight variations in the functional groups.
Uniqueness
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
60950-68-7 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-[4-(5-methoxyiminocyclopenten-1-yl)butoxy]acetic acid |
InChI |
InChI=1S/C12H19NO4/c1-16-13-11-7-4-6-10(11)5-2-3-8-17-9-12(14)15/h6H,2-5,7-9H2,1H3,(H,14,15) |
Clave InChI |
JFPUMHADVCMHEL-UHFFFAOYSA-N |
SMILES canónico |
CON=C1CCC=C1CCCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)

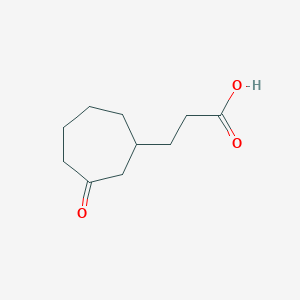
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)
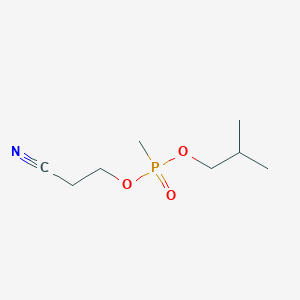
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
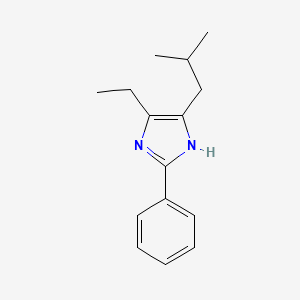
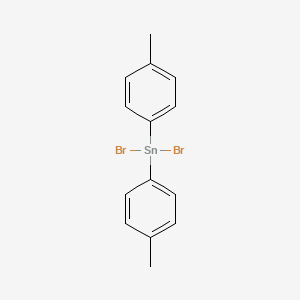
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
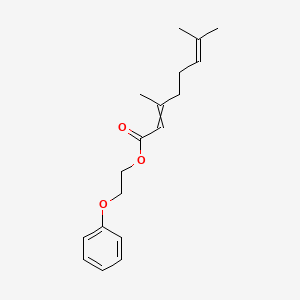


![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
